4,4'-(1H-1,2,4-Triazol-3,5-diyl)dipyridin

Übersicht

Beschreibung

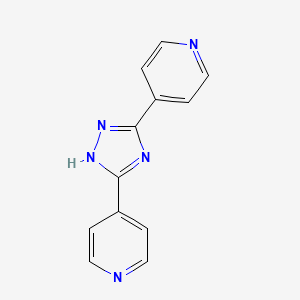

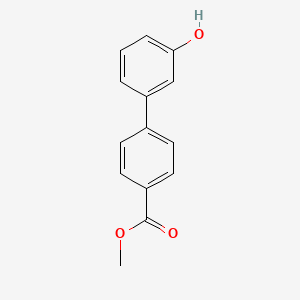

“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” is a chemical compound with the molecular formula C12H9N5 . It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium and studied for its correlation between electronic structure and inhibition efficiency .

Synthesis Analysis

The synthesis of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” and similar compounds has been reported in various studies . These studies typically involve the reaction of specific precursors under controlled conditions. The resulting compounds are then characterized using techniques such as NMR spectroscopy, infrared spectroscopy, elemental analysis, and differential scanning calorimetry .Molecular Structure Analysis

The molecular structure of “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” consists of a 1,2,4-triazole ring connected to two pyridine rings . The compound has a molecular weight of 223.23 Da .Physical And Chemical Properties Analysis

“4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” has a melting point of 286-289 °C and a predicted boiling point of 525.0±60.0 °C . It has a density of 1.303±0.06 g/cm3 and a pKa of 7.99±0.10 . The compound is predicted to have a vapor pressure of 0.0±1.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

Triazol-Derivate wie 4,4'-(1H-1,2,4-Triazol-3,5-diyl)dipyridin haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt. Sie sind bekannt für ihre antimikrobielle, antivirale, antituberkulose, antikanker, antikonvulsive, analgetische, antioxidative, entzündungshemmende und antidepressive Eigenschaften . Diese Verbindungen können mit verschiedenen Enzymen und Rezeptoren interagieren, was zur Entwicklung neuer Medikamente mit hoher Wirksamkeit und minimalen Nebenwirkungen führt.

Agrochemische Forschung

Im Bereich der Agrochemie werden Triazol-Derivate wegen ihres Potenzials als Wachstumsregulatoren und Pestizide eingesetzt . Ihre Fähigkeit, nicht-kovalente Bindungen zu bilden, macht sie zu geeigneten Kandidaten zur Kontrolle des Pflanzenwachstums und zum Schutz von Pflanzen vor Schädlingen und Krankheiten.

Materialwissenschaften

Die einzigartigen strukturellen Merkmale von Triazolverbindungen ermöglichen ihren Einsatz in der Materialwissenschaft, insbesondere bei der Herstellung von neuen Polymermaterialien und supramolekularen Assemblierungen . Diese Materialien finden in verschiedenen Industrien Anwendung, darunter Elektronik, Beschichtungen und Klebstoffe.

Organokatalyse

Triazol-Derivate sind auch im Bereich der Organokatalyse von Bedeutung . Sie können als Katalysatoren in organischen Reaktionen wirken und die Synthese komplexer Moleküle mit hoher Präzision und Effizienz ermöglichen.

Antikrebsforschung

Die Antikrebseigenschaften von Triazol-Derivaten sind in der medizinischen Chemie von besonderem Interesse. Es wurde festgestellt, dass sie antiproliferative und apoptotische Aktivitäten gegen verschiedene Krebszelllinien aufweisen, was sie bei der Entwicklung neuer Antikrebstherapien wertvoll macht .

Antivirale und antibakterielle Studien

Aufgrund ihrer breiten biologischen Aktivität werden Triazol-Derivate ausgiebig auf ihre antiviralen und antibakteriellen Wirkungen untersucht. Sie wurden bei der Behandlung von Infektionskrankheiten eingesetzt und bieten neue Wege für die Medikamentenentwicklung .

Biokonjugationsstrategien

In der chemischen Biologie werden Triazol-Derivate in Biokonjugationsstrategien eingesetzt. Sie können Biomoleküle miteinander verbinden, was für die Entwicklung zielgerichteter Wirkstoff-Freisetzungssysteme und diagnostischer Assays entscheidend ist .

Entwicklung von Biosensoren

Das Vorhandensein des Triazolrings in Verbindungen ist vorteilhaft für die Entwicklung von Biosensoren. Diese Sensoren werden in der klinischen Diagnostik eingesetzt, um verschiedene biologische Marker mit hoher Sensitivität und Spezifität zu detektieren .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may damage fertility . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Zukünftige Richtungen

The future directions for “4,4’-(1H-1,2,4-triazole-3,5-diyl)dipyridine” could involve further exploration of its properties and potential applications. For instance, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, the synthesis of new derivatives and study of their properties could also be a promising area of research .

Eigenschaften

IUPAC Name |

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGHTHKDNHSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368692 | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4329-78-6 | |

| Record name | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

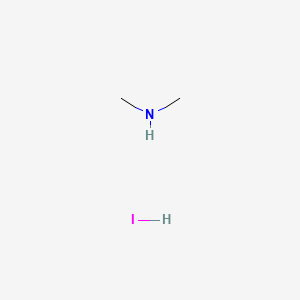

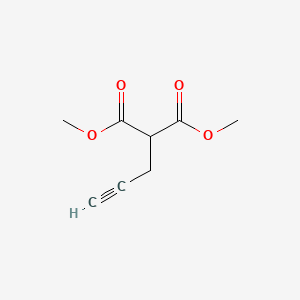

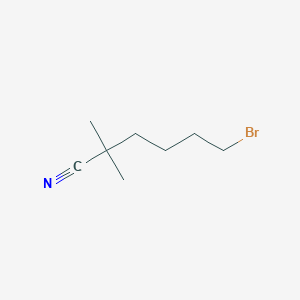

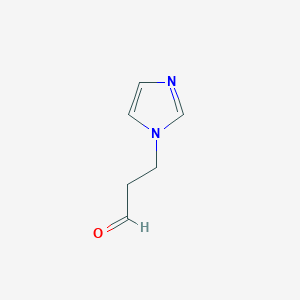

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine contribute to the unique properties observed in the metal-organic framework [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O?

A1: 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, abbreviated as Hbpt in this study, acts as a bridging ligand within the three-dimensional structure of the MOF . The Hbpt ligand coordinates to Fe(II) ions, forming the framework's backbone. This coordination, along with the presence of [Pt(CN)4] units as pillars, results in a porous structure. Importantly, the specific coordination environment around the Fe(II) centers, influenced by the Hbpt ligand, allows for the interesting magnetic behavior observed: a three-step spin-crossover phenomenon. This means the Fe(II) ions can transition between high-spin and low-spin states in a three-step process as a function of temperature.

Q2: What is the significance of observing a three-step spin-crossover behavior in this specific MOF?

A2: The reversible three-step spin-crossover behavior in [FeII(Hbpt)Pt(CN)4]·1/2Hbpt·1/2CH3OH·5/2H2O is significant for several reasons . First, multi-step spin-crossover materials are relatively rare, making this MOF intriguing from a fundamental materials science perspective. Second, the ability to switch between different spin states in a controlled manner has potential applications in molecular electronics and sensing. For example, such materials could be used to develop molecular switches or sensors that respond to external stimuli like temperature or pressure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)

![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)

![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)